3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Description
3-Naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a pyrazole-based heterocyclic compound featuring a naphthalen-2-yl substituent at the 3-position and a (Z)-configured 4-nitrophenyl ethylideneamino group at the N-terminus. The Z-configuration of the ethylideneamino moiety could influence stereospecific interactions with biological targets, distinguishing it from analogous E-isomers or positional nitro isomers .
Properties
CAS No. |
306304-34-7 |
|---|---|
Molecular Formula |
C22H17N5O3 |
Molecular Weight |
399.41 |
IUPAC Name |
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(15-8-10-19(11-9-15)27(29)30)23-26-22(28)21-13-20(24-25-21)18-7-6-16-4-2-3-5-17(16)12-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |
InChI Key |
LATLRTUTBOBCEN-UCQKPKSFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound by examining relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Functional Groups
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Naphthalene Moiety : Provides aromatic stability and potential interactions with biological targets.
- Nitrophenyl Group : May enhance biological activity through electron-withdrawing effects.
Overview of Biological Activities
Pyrazole derivatives have been associated with a wide range of biological activities. The specific activities of this compound include:
- Antioxidant Activity : The presence of nitro groups enhances the electron affinity, potentially increasing the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells.
Case Studies and Research Findings
-
Antioxidant Activity
- A study demonstrated that pyrazole derivatives exhibit significant antioxidant properties, which are attributed to their ability to donate hydrogen atoms and stabilize free radicals. The compound's structure suggests a potential for enhanced activity due to the presence of both naphthalene and nitrophenyl groups .
- Anti-inflammatory Activity
- Anticancer Activity
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Celecoxib (Standard) | High | Very High | Low |
| Phenylbutazone (Standard) | Moderate | High | Low |
The mechanisms underlying the biological activities of pyrazole derivatives often involve:
- Inhibition of Enzymatic Pathways : Such as COX inhibition for anti-inflammatory effects.
- Interaction with Cellular Targets : Pyrazoles may interact with various receptors or enzymes involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Compounds
- Antimicrobial Activity : The 1,3,4-thiadiazole derivatives outperformed other classes in antimicrobial assays, likely due to sulfur-mediated interactions. The target compound’s pyrazole-carboxamide group may offer moderate activity but lacks the thiadiazole’s enhanced binding .
- Anticancer Potential: Pyrazoline 3a’s efficacy against cancer cells highlights the role of methoxy groups in enhancing cytotoxicity. The target compound’s naphthalene system could provide similar aromatic interactions but may require optimization for potency .
- Antioxidant Effects : While some nitrophenyl derivatives (e.g., benzimidazoles) showed low antioxidant activity, pyrazoline 5b demonstrated strong free radical scavenging. The target compound’s nitro group positioning and carboxamide may influence its redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
